Trioctyl trimellitate

Description

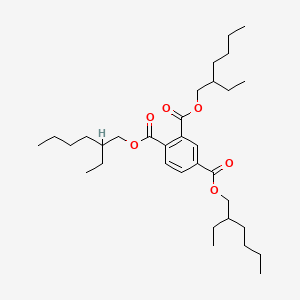

Tri-2-ethylhexyl trimellitate is a benzoate ester.

The CIR Expert Panel concluded that tridecyl trimellitate, tricaprylyl/capryl trimellitate*, triethylhexyl trimellitate, triisodecyl trimellitate, and triisotridecyl trimellitate are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

authors commonly refer to tri-(2-ethylhexyl) trimellitate as this cpd

Properties

IUPAC Name |

tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADHMIOFJQKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026265 | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline] | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup) | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oily liquid | |

CAS No. |

3319-31-1, 82643-26-3 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trioctyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378539Q830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-46 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trioctyl Trimellitate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trioctyl trimellitate (TOTM), a high-performance, low-volatility plasticizer. This document details the prevalent synthesis methodologies, purification protocols, and the analytical techniques required for quality assessment, tailored for research and development purposes.

Introduction

This compound (TOTM), the tris(2-ethylhexyl) ester of trimellitic acid, is a primary plasticizer valued for its exceptional thermal stability, low migration, and excellent resistance to extraction by oils and hydrocarbons.[1][2] These properties make it an ideal candidate for demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices where safety and durability are critical.[2][3] For research and development, particularly in the formulation of novel materials and drug delivery systems, a high-purity TOTM is often required. This guide outlines the chemical synthesis pathways and purification strategies to obtain research-grade this compound.

Synthesis of this compound

The industrial production of TOTM is primarily achieved through the esterification of trimellitic anhydride (B1165640) with an excess of 2-ethylhexanol.[1][3][4] Two principal synthesis routes are commonly employed: direct esterification and a two-step transesterification process.[3]

Direct esterification is the most common and straightforward method for synthesizing TOTM.[3] It involves the reaction of trimellitic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

A variety of catalysts can be used for this reaction, including sulfuric acid, p-toluenesulfonic acid (p-TSA), and organotitanates.[3][6] The reaction is typically carried out at elevated temperatures to drive the esterification and facilitate the removal of water, a byproduct of the reaction.[1][3] To prevent oxidation and the formation of colored impurities, the reaction is often conducted under an inert atmosphere, such as a nitrogen blanket.[7][8]

Table 1: Comparison of Catalysts and Conditions for Direct Esterification of this compound

| Catalyst | Reactant Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (hours) | Key Characteristics |

| p-Toluenesulfonic acid | 1 : 3.3 - 3.5 | 160 - 200 | 3 - 8 | Common laboratory and industrial catalyst.[1][3][9] |

| Titanate esters (e.g., tetrabutyl titanate) | 1 : 3.4 - 4.5 | 160 - 220 | 3 - 8 | High efficiency; may require specific post-treatment to remove.[8][9][10] |

| Solid Oxides (e.g., ZrO₂, NiO₂/SiO₂) | 1 : 3.4 - 4.5 | 160 - 220 | 3 - 8 | Non-acidic, simplifying post-treatment by avoiding neutralization.[9][11] |

| Sulfuric acid | Not specified | Not specified | Not specified | Strong acid catalyst, effective but can lead to side reactions and color formation.[6][12] |

For applications demanding higher purity, a two-step transesterification process is employed.[3][7] This method involves the initial synthesis and purification of trimethyl trimellitate, which is then transesterified with 2-ethylhexanol to yield TOTM.[7][13] The lower boiling point of trimethyl trimellitate allows for its efficient purification by vacuum distillation prior to the final reaction step, resulting in a purer final product.[7]

Step 1: Synthesis of Trimethyl Trimellitate

Step 2: Transesterification to this compound

This process typically utilizes a transesterification catalyst, such as a titanate.[7] The methanol (B129727) produced during the reaction is continuously removed to drive the equilibrium towards the formation of the final product.[7]

Experimental Protocols

This protocol outlines the single-step synthesis of TOTM.

Materials and Equipment:

-

Reactants: Trimellitic Anhydride (TMA), 2-Ethylhexanol (2-EH).

-

Catalyst: Para-toluene sulfonic acid (p-TSA) or an organotitanate catalyst.

-

Equipment: A glass reactor equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water byproduct.[3]

Procedure:

-

Reactor Charging: Charge the reactor with one molar equivalent of trimellitic anhydride and a stoichiometric excess (approximately 3.3 to 3.5 molar equivalents) of 2-ethylhexanol.[3]

-

Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.[3]

-

Catalyst Addition: Add the chosen catalyst (e.g., 0.05-0.2% of the total reactant mass for solid oxide catalysts).[9]

-

Esterification Reaction: Heat the mixture to 160-220°C with continuous stirring.[9] The water formed during the esterification will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a specified limit (e.g., 0.05 mg KOH/g).[3][9]

Part A: Synthesis and Purification of Trimethyl Trimellitate

-

Esterification: React trimellitic anhydride with an excess of methanol in the presence of a suitable esterification catalyst (e.g., sulfuric acid) under reflux.[7]

-

Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with an alkaline solution (e.g., sodium carbonate solution). Wash the organic layer with water.[7]

-

Purification: Purify the crude trimethyl trimellitate by vacuum distillation.[7]

Part B: Transesterification to TOTM

-

Reactor Setup: Charge a clean, dry reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., a titanate catalyst).[7]

-

Transesterification: Heat the mixture under a nitrogen atmosphere. Continuously remove the methanol produced by distillation to drive the reaction to completion.[7]

-

Dealcoholization: Once the reaction is complete, apply a vacuum to remove the excess 2-ethylhexanol.[7]

Purification of this compound

The crude TOTM from the synthesis process contains unreacted starting materials, catalyst residues, and byproducts that must be removed to achieve high purity.[6]

Table 2: Purification Steps for this compound

| Step | Reagent/Method | Purpose |

| Neutralization | 5-10% aqueous sodium carbonate or sodium hydroxide (B78521) solution | To neutralize the acidic catalyst and any remaining unreacted trimellitic acid.[3][5][7] |

| Washing | Hot water | To remove residual salts and other water-soluble impurities.[3][7] |

| Dealcoholization | Vacuum distillation | To remove excess 2-ethylhexanol.[3][7][9] |

| Decolorization | Activated carbon or clay treatment | To improve color and remove trace impurities.[7][8] |

| Filtration | Filter aid (e.g., celite) | To remove any solid impurities, including the decolorizing agent.[3] |

Quality Control and Analytical Methods

To ensure the purity and quality of the synthesized TOTM, several analytical techniques are employed.

Table 3: Analytical Methods for Quality Control of this compound

| Parameter | Method | Typical Specification |

| Purity (Ester Content) | Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS)[7][14][15] | ≥ 99.0%[16] |

| Acid Value | Titration | ≤ 0.1 mg KOH/g[16] |

| Color | Platinum-Cobalt (Pt-Co) Scale | ≤ 30 - 100[8][17] |

| Viscosity (20°C) | Viscometry | 200 - 300 cP[16] |

| Flash Point | ASTM D92 | ≥ 240°C[16] |

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique for identifying and quantifying impurities, particularly for trace-level analysis.[7][18][19]

Visualizing the Process

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Direct esterification synthesis of this compound.

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical for advanced research and development applications. While direct esterification offers a straightforward production route, the two-step transesterification process can yield a product with superior purity. The choice of methodology will depend on the specific purity requirements of the research application. A thorough purification process involving neutralization, washing, vacuum distillation, and activated carbon treatment is essential to remove catalysts, unreacted reagents, and byproducts. Rigorous analytical quality control is necessary to verify the final product's purity and suitability for its intended use.

References

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 3319-31-1 [chemicalbook.com]

- 5. This compound | Alchemist Plasticizer [alchemist-plasticizer.com]

- 6. gst-chem.com [gst-chem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN105175256A - Production method for this compound - Google Patents [patents.google.com]

- 9. CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate - Google Patents [patents.google.com]

- 10. CN108101783A - A kind of preparation method of this compound (TOTM) - Google Patents [patents.google.com]

- 11. CN103007920A - Catalyst for synthesizing this compound from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 12. This compound (TOTM) - News [gpcchem.com]

- 13. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 14. CN101871916B - Method for measuring purity of this compound - Google Patents [patents.google.com]

- 15. CN106248846A - A kind of measure the detection method of plasticizer this compound (TOTM) in plastic - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. CN103864620B - A kind of production method of this compound (TOTM) - Google Patents [patents.google.com]

- 18. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Trioctyl Trimellitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trioctyl trimellitate (TOTM), a high-molecular-weight plasticizer utilized in a variety of industrial and pharmaceutical applications. Due to its low volatility and high thermal stability, understanding its solubility is critical for formulation development, material compatibility assessments, and manufacturing processes. This document summarizes available solubility data, presents a theoretical framework for predicting solubility, and provides a detailed experimental protocol for solubility determination.

Overview of this compound (TOTM)

This compound (TOTM), with the chemical formula C₃₃H₅₄O₆, is a branched ester of trimellitic acid and 2-ethylhexanol.[1] It is a clear, viscous liquid known for its excellent thermal stability and resistance to extraction by oils and solvents.[2] These properties make it a preferred plasticizer in applications demanding high performance and durability. While practically insoluble in water, TOTM is generally soluble in a range of organic solvents.[1][3]

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound (TOTM)

| Solvent Class | Specific Solvents Mentioned | Solubility Description | Citation(s) |

| Alcohols | Methanol | Slightly Soluble | [4] |

| Halogenated Solvents | Chloroform | Slightly Soluble | [4] |

| General Organic Solvents | Alcohols, Ethers, Ketones, Benzene, Acetone, Toluene | Soluble | [4] |

It is important to note that "slightly soluble" can be ambiguous without specific quantitative measures. The general consensus is that TOTM exhibits good compatibility with most common organic solvents used in industrial and laboratory settings.

Predicting Solubility Using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful theoretical framework for predicting the solubility of a solute in a given solvent. The principle is that "like dissolves like," where similarity is quantified by three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is likely to dissolve in a solvent if their HSP values are close. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While specific HSP data for this compound is not published, data for the closely related compound, Triisooctyl trimellitate , can be used as a strong indicator of TOTM's solubility behavior due to their structural similarity.

Table 2: Hansen Solubility Parameters for Triisooctyl Trimellitate

| Chemical Compound | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) |

| Triisooctyl trimellitate | 16.8 | 3.4 | 4.5 |

Data presented in (MPa)0.5

Researchers can utilize this data by comparing it to the known HSP values of various organic solvents to predict compatibility and guide solvent selection for their specific applications.

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a substance.

Principle

An excess amount of the solute (TOTM) is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (TOTM), high purity

-

Selected organic solvents, analytical grade

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure

-

Preparation: Add an excess amount of TOTM to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved TOTM to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the concentration of TOTM in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of TOTM in the solvent using the following formula, accounting for any dilution factors:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination of TOTM using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, qualitative information and theoretical models like Hansen Solubility Parameters provide valuable guidance for its use in various formulations. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for researchers and professionals in optimizing product performance, ensuring material compatibility, and developing robust manufacturing processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Thermal Decomposition Profile of Trioctyl Trimellitate

Abstract

This compound (TOTM) is a high-molecular-weight plasticizer utilized in applications demanding high thermal stability, such as medical devices and wire insulation.[1] This technical guide provides a comprehensive overview of the thermal decomposition profile of TOTM. It includes quantitative data from thermogravimetric analysis (TGA), detailed experimental protocols, and a proposed mechanism for its thermal degradation. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the thermal behavior of this important industrial chemical.

Introduction

This compound, a tris(2-ethylhexyl) ester of trimellitic acid, is valued for its low volatility and high-temperature resistance.[1] Understanding its thermal decomposition profile is critical for predicting its performance and stability in various applications. The primary mechanism of thermal degradation for esters containing a β-hydrogen is a syn elimination (Ei) reaction, which proceeds through a cyclic transition state to yield a carboxylic acid and an alkene.[2][3] In the case of TOTM, this process is expected to occur sequentially for each of the three ester side chains.

Quantitative Thermal Decomposition Data

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA). The key parameters from this analysis are summarized in the table below.

| Parameter | Temperature Range (°C) |

| Onset Decomposition Temperature (Tonset) | ~350 - 380 |

| Peak Decomposition Temperature (Tpeak) | ~400 - 420 |

Note: These values are typical and can be influenced by factors such as the specific grade of the plasticizer and the experimental conditions.[1]

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standard method for determining the thermal stability of this compound is Thermogravimetric Analysis (TGA).

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of neat TOTM (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is conducted under a high-purity inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Temperature Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.[1]

-

Data Analysis: The instrument records the change in sample mass as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The peak decomposition temperature (Tpeak) is identified from the peak of the derivative thermogravimetric (DTG) curve, which indicates the point of the most rapid weight loss.[1]

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a series of sequential Ei elimination reactions. Each of the three 2-ethylhexyl ester side chains undergoes pyrolysis to form 2-ethylhexene and a carboxylic acid group on the trimellitic acid backbone. The proximity of the newly formed carboxylic acid groups can then lead to intramolecular dehydration to form anhydride (B1165640) bridges.

The primary decomposition products anticipated from this pathway include:

-

2-Ethylhexene

-

Trimellitic acid

-

Trimellitic anhydride and its isomers

-

Water

At higher temperatures, further degradation of the aromatic ring and its substituents can lead to the formation of carbon oxides (CO and CO2).

Conclusion

This compound exhibits good thermal stability, with decomposition initiating at temperatures around 350-380°C. The primary degradation mechanism is believed to be a stepwise Ei elimination of its three ester side chains, leading to the formation of 2-ethylhexene and trimellitic acid, which can subsequently dehydrate to form anhydrides. This in-depth understanding of the thermal decomposition profile of TOTM is essential for its effective and safe use in high-temperature applications. Further analysis using techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) could provide more detailed insights into the evolution of specific decomposition products.

References

An In-depth Technical Guide on Trioctyl Trimellitate

This guide provides an overview of the fundamental physicochemical properties of Trioctyl Trimellitate (TOTM), a high-molecular-weight plasticizer. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for formulation and analysis.

Physicochemical Data

This compound is a branched-chain ester primarily used as a plasticizer in various polymers. Its molecular characteristics are crucial for understanding its behavior in different matrices.

| Parameter | Value | References |

| Molecular Formula | C₃₃H₅₄O₆ | [1][2][3] |

| Molecular Weight | 546.78 g/mol | [4][5] |

| Alternate Molecular Weight | 546.8 g/mol | [1][3] |

| Alternate Molecular Weight | 546.79 g/mol | [2] |

| CAS Number | 3319-31-1 | [2][4][5] |

Molecular Structure

This compound is the triester of trimellitic acid and 2-ethylhexanol.[6] The central component is a benzene (B151609) ring substituted with three ester groups at positions 1, 2, and 4.[3] Each ester group is attached to an octyl chain.

References

- 1. Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(TOTM) WSD Chemical® [wsdchemical.com]

- 3. This compound (TOTM) - News [gpcchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 偏苯三酸三辛酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Trioctyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling of Trioctyl Trimellitate (TOTM) in a laboratory setting. By presenting clear data, detailed experimental protocols, and standardized procedural workflows, this document aims to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound (TOTM), a high-molecular-weight plasticizer, is a clear, viscous, colorless to pale yellow liquid with a mild odor.[1] It is primarily used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC), for applications requiring high-temperature resistance and low volatility.[2][3][4] Understanding its physical and chemical properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₄O₆ | [5] |

| Molecular Weight | 546.78 g/mol | [5][6] |

| CAS Number | 3319-31-1 | [5][6] |

| Appearance | Clear, viscous, colorless to pale yellow liquid | [1] |

| Odor | Mild | [1] |

| Boiling Point | 414 °C | [5][6][7] |

| Melting/Freezing Point | -43 °C to -46 °C | [6][7] |

| Flash Point | 263 °C to 278 °C (Closed Cup) | [1][6][7] |

| Autoignition Temperature | 410 °C (725 °F) | [1][8] |

| Specific Gravity (water=1) | 0.984 - 0.990 | [1][5] |

| Vapor Pressure | < 0.01 mmHg @ 20 °C | [1] |

| Water Solubility | Negligible (1.8 - 6 mg/L @ 25 °C) | [1][5] |

| LogP (Octanol-Water Partition Coefficient) | 5.94 - 8 | [5][6] |

| Stability | Stable under normal storage and handling conditions.[5][7][9] | |

| Incompatibilities | Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[1][7][9] | |

| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO₂) and other irritating or toxic fumes.[7][9] |

Section 2: Toxicological Profile

This compound exhibits low acute toxicity based on animal studies.[9] The primary routes of occupational exposure are dermal contact and inhalation of mists or vapors, particularly at elevated temperatures.[6]

| Toxicity Endpoint | Species | Route | Value | Classification | Source |

| LD₅₀ | Rat | Oral | > 3200 mg/kg | Low Toxicity | [1][10] |

| LD₅₀ | Mouse | Oral | > 60,000 mg/kg | Low Toxicity | [1][11] |

| LD₅₀ | Rabbit | Dermal | > 1980 mg/kg | Low Toxicity | [1] |

| LC₅₀ | Rat | Inhalation | > 2,600 mg/m³ (4 h) | Low Toxicity | [9] |

| Skin Irritation | Rabbit | Dermal | Not classified; may cause slight irritation. | Non-irritant | [9] |

| Eye Irritation | - | - | May cause mild, slight irritation. | Non-irritant | [1][9] |

| Skin Sensitization | Guinea Pig | Dermal | Not classified. | Non-sensitizer | [9] |

| Germ Cell Mutagenicity | In vitro (Ames test, Chromosomal aberration) | - | Negative. | Not mutagenic | [1] |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | Not Carcinogenic | [7][12] |

| Reproductive Toxicity | Rat | Oral | NOAEL = 500 mg/kg/day. Inadequate evidence for humans. | Not classified | [1][9] |

| STOT (Single Exposure) | - | - | Not classified. Inhalation of high concentrations may cause drowsiness, dizziness, and respiratory tract discomfort.[1] | - | [9] |

| STOT (Repeated Exposure) | Rat | Oral | NOAEL = 30 mg/kg/day (females), 125 mg/kg/day (males). Minor liver effects reported at high doses. | Not classified | [1][9] |

NOAEL: No-Observed-Adverse-Effect Level; STOT: Specific Target Organ Toxicity

Section 3: Health and Safety in the Laboratory

While TOTM has a low hazard profile, adherence to good laboratory practice is essential to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: Handle TOTM in a well-ventilated area.[7][13] General exhaust is typically sufficient for normal operating conditions.[1] Local exhaust ventilation should be used when heating the substance, creating aerosols, or when handling large quantities to keep airborne concentrations low.[7][8]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. The following provides a general guideline:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields conforming to appropriate government standards (e.g., OSHA 29 CFR 1910.133, EN 166).[7][9][12]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or neoprene rubber.[9][13] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with laboratory procedures.[9][12]

-

Skin and Body Protection: Wear a lab coat or overalls to prevent skin contact.[9] An apron (e.g., PVC) may be necessary for tasks with a high risk of splashing.[1]

-

Respiratory Protection: Respiratory protection is not typically required under normal conditions with adequate ventilation due to the low volatility of TOTM.[1][12] If mists or vapors are generated (e.g., through heating or aerosolization) and ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6][12]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.[9] Wash hands thoroughly after handling.[7] Keep away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][9] Store away from incompatible materials and foodstuffs.[1] Protect containers from physical damage and check regularly for leaks.[1]

Section 4: Procedural Workflows and Emergency Response

The following diagrams illustrate standardized workflows for handling TOTM and responding to spills in a laboratory setting.

Caption: Standard workflow for handling this compound in a lab.

Caption: Decision workflow for responding to a this compound spill.

Section 5: Key Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[14] These protocols ensure data quality and reproducibility. Below are summaries of the methodologies for key toxicity tests.

OECD Guideline 401: Acute Oral Toxicity (Superseded but historically relevant)

-

Objective: To determine the acute oral toxicity of a substance, expressed as an LD₅₀ (the median lethal dose).

-

Methodology:

-

Animal Model: Typically uses young adult rats.[9]

-

Dosing: The test substance is administered by oral gavage in graduated doses to several groups of animals, with one dose per group.[9] Animals are fasted before dosing.[9] The volume administered to rodents should not exceed 1 mL/100g body weight.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[9]

-

Endpoint: The LD₅₀ is calculated from the number of animal deaths. All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[9]

-

-

Note: This guideline was deleted in 2002 and replaced by alternative methods (TG 420, 423, 425) that use fewer animals.[15]

OECD Guideline 403: Acute Inhalation Toxicity

-

Objective: To determine the health hazards likely to arise from short-term exposure to a substance via inhalation.[1][16]

-

Methodology:

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a fixed duration, typically 4 hours, in an inhalation chamber.[1][17] The protocol allows for a traditional LC₅₀ (median lethal concentration) determination with multiple concentration groups or a Concentration x Time (C x t) protocol.[1][16]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[1][16] Body weight is measured periodically.

-

Endpoint: The LC₅₀ and dose-response curve are established. A full gross necropsy is performed on all animals.[1]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Objective: To assess the potential of a substance to cause localized skin irritation or corrosion.[5]

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[3][7]

-

Application: A single dose (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved, intact skin (approx. 6 cm²).[7] Untreated skin serves as a control. The exposure period is typically 4 hours.[3][7]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[7]

-

Endpoint: Skin reactions are scored and evaluated based on their severity, nature, and reversibility.[7]

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[18]

-

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[18][19]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[18][19] The other eye remains untreated and serves as a control.[18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[20]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[2][19] The observation period can extend up to 21 days to assess reversibility.[18]

-

Endpoint: Ocular lesions are scored to evaluate the overall degree of irritation or corrosion.[18]

-

OECD Guideline 422: Combined Repeated Dose Toxicity with Reproduction/Developmental Toxicity Screening

-

Objective: To provide information on the potential health hazards from repeated exposure and to screen for effects on male and female reproductive performance.[11][21][22]

-

Methodology:

-

Dosing: The substance is administered daily via oral gavage in graduated doses to groups of at least 10 male and 10 female animals.[13] Males are dosed for a minimum of four weeks, and females are dosed throughout the entire study period (approx. 54-63 days), including mating, gestation, and lactation.[13][22]

-

Observation: Includes detailed clinical observations, body weight, food/water consumption, estrous cycle monitoring, mating performance, fertility, gestation length, and offspring parameters (e.g., viability, weight).[13][22]

-

Endpoint: A comprehensive evaluation based on the observed effects, including gross necropsy and histopathology of parental animals (with special attention to reproductive organs) and offspring.[13]

Section 6: Conclusion

This compound is a chemical with a low acute toxicity profile. However, as with any chemical, its handling in a laboratory setting requires a thorough understanding of its properties and potential hazards. By implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively minimize risks. The standardized protocols outlined in this guide provide a framework for the safe and responsible use of TOTM in scientific research and development.

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 13. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google 圖書 [books.google.com.hk]

- 14. testinglab.com [testinglab.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

An In-Depth Technical Guide on the Environmental Fate and Biodegradability of Trioctyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioctyl trimellitate (TOTM), a high molecular weight branched-chain plasticizer, is a common substitute for regulated phthalates in a variety of applications, including medical devices and packaging materials. Its prevalence necessitates a thorough understanding of its environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current scientific knowledge regarding TOTM's persistence, bioaccumulation, and toxicity in the environment. It details the abiotic and biotic degradation pathways of TOTM, summarizes key quantitative data, and outlines the experimental protocols used to assess its environmental impact. While TOTM exhibits low potential for bioaccumulation and low acute aquatic toxicity, it is not readily biodegradable, indicating potential persistence in the environment. This guide serves as a critical resource for researchers and professionals in assessing the environmental risks associated with TOTM and in the development of more sustainable alternatives.

Physicochemical Properties and Environmental Partitioning

TOTM is a viscous, oily liquid with low water solubility and very low vapor pressure. These properties dictate its behavior in the environment, suggesting it will have limited mobility in aqueous systems and a strong tendency to adsorb to organic matter in soil and sediment.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₄O₆ | [2] |

| Molecular Weight | 546.78 g/mol | [3] |

| Water Solubility | Very low | [1] |

| Vapor Pressure | Very low | [1] |

| Log Koc | 22.96 (estimated) | [4] |

Abiotic Degradation

Abiotic degradation processes, which do not involve microorganisms, play a role in the environmental fate of TOTM. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For TOTM, this involves the cleavage of its ester bonds. The rate of hydrolysis is influenced by pH.[4] Estimated hydrolysis half-lives for a similar trimellitate, tris(2-ethylhexyl) trimellitate, are 120 days at pH 7 and 12 days at pH 8, suggesting that hydrolysis can be an important environmental fate process, particularly under alkaline conditions.[2]

Photodegradation

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. While direct data on the photodegradation of TOTM is limited, its chemical structure suggests a potential for this degradation pathway.

Biodegradability

The susceptibility of a chemical to be broken down by microorganisms is a critical factor in its environmental persistence. TOTM is classified as not readily biodegradable.

Ready Biodegradability

Ready biodegradability tests, such as the OECD 301 series, provide a stringent assessment of a chemical's potential for rapid and complete biodegradation. Studies have shown that TOTM exhibits limited mineralization in these tests.

Table 2: Ready Biodegradability Data for this compound

| Test Guideline | Duration | Biodegradation | Result | Reference |

| OECD 301F | 28 days | 56.32% | Not readily biodegradable | [5] |

Inherent Biodegradability

Microbial Degradation Pathway

The microbial degradation of TOTM is expected to proceed through a series of enzymatic reactions, primarily initiated by the hydrolysis of the ester linkages, followed by the breakdown of the trimellitic acid core. While a complete, experimentally verified pathway for TOTM is not fully elucidated in the available literature, a proposed pathway can be constructed based on the known degradation of other aromatic esters and plasticizers by bacteria, particularly from the genus Rhodococcus.

The initial step is the sequential hydrolysis of the three octyl ester side chains by esterases or cutinases . This releases 2-ethylhexanol and forms mono- and di-octyl trimellitate as intermediates, ultimately leading to trimellitic acid.

The resulting trimellitic acid is then targeted by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. This is a critical step that destabilizes the ring and prepares it for cleavage. The hydroxylated intermediate is then cleaved by another dioxygenase , opening up the aromatic ring. Subsequent enzymatic reactions further break down the aliphatic chain, ultimately leading to intermediates that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle.

Genetic Regulation of Degradation Pathways

The expression of the genes encoding the enzymes involved in the degradation of aromatic compounds like TOTM is tightly regulated in bacteria. While specific signaling pathways for TOTM degradation are not yet characterized, a general model can be proposed based on the regulation of other aromatic catabolic pathways.

Typically, a sensor protein, often a transcriptional regulator, detects the presence of the target substrate or an early intermediate of the degradation pathway. Upon binding to this inducer molecule, the regulator undergoes a conformational change, allowing it to bind to a specific DNA sequence near the promoter of the catabolic genes. This binding event then either activates or represses the transcription of these genes by RNA polymerase. In most catabolic pathways, the regulator acts as a transcriptional activator, switching on the expression of the necessary enzymes only when the substrate is available. This ensures that the cell does not waste energy producing enzymes that are not needed.

Ecotoxicity

The potential for a chemical to cause harm to aquatic organisms is a key component of its environmental risk assessment. TOTM generally exhibits low acute toxicity to aquatic life.

Table 3: Aquatic Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Reference |

| Fish | 96h LC50 | > 100 mg/L | [4] |

| Daphnia magna (Water flea) | 48h EC50 | > 180 mg/L | [4] |

| Algae | 72h EC50 | > 100 mg/L | [4] |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The bioaccumulation potential of TOTM is considered to be low.

Table 4: Bioaccumulation Data for this compound

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) | 1 - 2.7 | Low potential for bioaccumulation | [4] |

Experimental Protocols

The following sections provide an overview of the standardized methodologies used to assess the environmental fate and biodegradability of chemicals like TOTM.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

-

Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) in a closed respirometer. The consumption of oxygen is measured over 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Substance Concentration: Typically 100 mg/L.[6]

-

Procedure: The test substance, mineral medium, and inoculum are added to sealed bottles. As microorganisms degrade the substance, they consume oxygen, creating a pressure drop that is measured by a manometer. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[6][7]

-

Pass Level: ≥ 60% of ThOD within a 10-day window during the 28-day test period.[8]

Inherent Biodegradability - OECD 302B (Zahn-Wellens/EMPA Test)

This test evaluates the potential for a substance to be biodegraded under favorable conditions with a high concentration of microorganisms.

-

Principle: The test substance is exposed to a high concentration of activated sludge in a mineral medium for up to 28 days. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).[9][10]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.[10]

-

Test Substance Concentration: 50 - 400 mg DOC/L.[10]

-

Procedure: A mixture of the test substance, mineral nutrients, and a relatively large amount of activated sludge is aerated and agitated at 20-25°C in the dark. Samples are taken at regular intervals, filtered, and analyzed for DOC.[9][10]

-

Pass Level: >70% DOC removal is considered evidence of inherent, ultimate biodegradability.[10]

Abiotic Hydrolysis - OECD 111 (Hydrolysis as a Function of pH)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.[3][11]

-

Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability. If significant hydrolysis occurs, a main study is conducted at environmentally relevant temperatures. Samples are taken at appropriate intervals and analyzed for the parent compound and potential hydrolysis products.[12][13]

Direct Photolysis - OECD 316 (Phototransformation of Chemicals in Water)

This guideline describes a tiered approach to assess the direct phototransformation of chemicals in water.

-

Principle: The test substance in an aqueous solution is exposed to a light source that simulates natural sunlight. The rate of degradation is measured to determine the direct photolysis rate constant and half-life.[14][15]

-

Light Source: A filtered xenon arc lamp is preferred to simulate natural sunlight (290-800 nm).[10]

-

Procedure: The test is conducted in sterile, buffered aqueous solution. Dark controls are run in parallel to account for any non-photolytic degradation. Samples are taken at various time points and analyzed for the concentration of the test substance and any major transformation products.[10][16]

Conclusion

This compound exhibits low acute toxicity to aquatic organisms and a low potential for bioaccumulation. However, its classification as "not readily biodegradable" suggests that it may persist in the environment. The primary degradation pathways are expected to be initiated by the hydrolysis of its ester bonds, both abiotically and biotically, followed by the microbial breakdown of the trimellitic acid core. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in TOTM degradation and to determine its long-term environmental fate and the potential ecotoxicological effects of its degradation products. This information is crucial for conducting comprehensive environmental risk assessments and for guiding the development of more sustainable plasticizers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triisooctyl trimellitate | 27251-75-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. petroleumhpv.org [petroleumhpv.org]

- 6. Bacterial Catabolism of Phthalates With Estrogenic Activity Used as Plasticisers in the Manufacture of Plastic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interesjournals.org [interesjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 10. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Review on the Environmental Fate Models for Predicting the Distribution of Engineered Nanomaterials in Surface Waters | MDPI [mdpi.com]

- 14. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. Purification of 3,5-dichlorocatechol 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Aromatic-Ring-Hydroxylating Dioxygenase from the Diterpenoid-Degrading Bacterium Pseudomonas abietaniphila BKME-9 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trioctyl Trimellitate (TOTM) in High-Temperature Polymer Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl Trimellitate (TOTM), a high molecular weight branched trimellitate ester, is a primary plasticizer renowned for its exceptional performance in high-temperature applications.[1][2] Its unique chemical structure, featuring a central aromatic ring and three long, branched ester groups, imparts a combination of low volatility, high thermal stability, and excellent resistance to extraction and migration.[3][4] These properties make TOTM an ideal choice for demanding applications where conventional plasticizers like phthalates (DOP, DEHP, DINP) would fail due to degradation or volatilization.[1][3] This document provides detailed application notes, comparative performance data, and experimental protocols for evaluating TOTM in various polymer systems, with a primary focus on Polyvinyl Chloride (PVC).

Key Performance Characteristics

TOTM's superior performance in high-temperature environments is attributed to several key characteristics:

-

High Thermal Stability: TOTM can withstand prolonged exposure to elevated temperatures without significant degradation, making it suitable for applications with continuous service temperatures up to 105°C.[3][5]

-

Low Volatility: Its high molecular weight and low vapor pressure result in minimal plasticizer loss over time, even at high temperatures. This prevents material shrinkage, surface "fogging" in automotive applications, and maintains the flexibility and mechanical properties of the polymer.[1][3]

-

Excellent Migration Resistance: TOTM shows superior resistance to extraction by oils, fuels, solvents, and soapy water compared to conventional plasticizers. This is crucial for applications where the polymer is in contact with other materials or liquids.[1][6]

-

Superior Electrical Properties: TOTM imparts excellent electrical insulation properties to polymers, particularly high volume resistivity that remains stable at elevated temperatures. This makes it a top choice for wire and cable insulation.[7][8]

-

Good Compatibility: TOTM exhibits good compatibility with a range of polymers, most notably PVC, but also with others such as nitrocellulose, ethyl cellulose, and polymethyl methacrylate.[6][9]

High-Temperature Applications

TOTM is predominantly used in applications where heat resistance and durability are paramount.

Wire and Cable Insulation

The primary application for TOTM is in the insulation and jacketing of electrical wires and cables, especially those rated for high temperatures (e.g., 105°C).[3][9] Its low volatility ensures the long-term integrity of the insulation, while its excellent electrical resistivity prevents current leakage, even under thermal stress.[7][8]

Automotive Interiors

In automotive applications, TOTM is used in dashboards, door panels, and other interior components.[1] Its low volatility prevents the fogging of windshields, a common issue with lower-quality plasticizers. Furthermore, its resistance to high temperatures encountered inside a vehicle ensures the longevity and performance of these components.

Medical Devices

Due to its low migration and high purity, TOTM is a safer alternative to some traditional phthalate-based plasticizers in medical applications like tubing and blood bags.[1]

Industrial Gaskets and Seals

TOTM's resistance to extraction by oils and hydrocarbons makes it an excellent choice for industrial gaskets and seals that are exposed to harsh chemical and thermal environments.[3]

Data Presentation

The following tables summarize the key performance characteristics of TOTM and compare it with other common plasticizers.

Table 1: Typical Physical and Chemical Properties of this compound (TOTM)

| Property | Value | Test Method |

| Chemical Name | Tris(2-ethylhexyl) trimellitate | - |

| Acronym | TOTM | - |

| CAS Number | 3319-31-1 | - |

| Molecular Formula | C₃₃H₅₄O₆ | - |

| Molecular Weight | 546.8 g/mol | - |

| Appearance | Clear, colorless to pale yellow oily liquid | Visual |

| Purity (Ester Content) | ≥ 99.0% | Titration |

| Acid Value (mg KOH/g) | ≤ 0.1 | Titration |

| Density (20°C) | 0.985 - 0.995 g/cm³ | ASTM D792 |

| Refractive Index (25°C) | 1.483 - 1.487 | Refractometry |

| Viscosity (20°C) | 200 - 300 cP | Viscometry |

| Flash Point | ≥ 240°C | ASTM D92 |

| Boiling Point | > 350°C at 760 mmHg | - |

Table 2: High-Temperature Performance Comparison of Plasticizers in PVC

| Property | TOTM | DOP (DEHP) | DINP | DOTP | Polyester Plasticizer |

| Max. Continuous Use Temp. | ~105°C | ~60-80°C | ~70-90°C | ~70-90°C | >105°C (varies) |

| Volatility (Weight Loss % after 24h at 136°C) | < 1.0 | ~5-10 | ~2-5 | ~2-4 | < 0.5 |

| Retention of Elongation after Heat Aging (7 days at 136°C) | > 80% | < 50% | ~60-70% | ~60-75% | > 85% |

| Volume Resistivity at 100°C (Ω·cm) | > 10¹¹ | ~10⁹ | ~10¹⁰ | ~10¹⁰ | > 10¹¹ |

| Migration into ABS (7 days at 80°C, % weight gain) | < 0.5 | ~2-3 | ~1-2 | ~1-2 | < 0.2 |

| Extraction in Soapy Water (24h at 50°C, % weight loss) | < 0.2 | ~1-2 | ~0.5-1.5 | ~0.5-1.5 | < 0.1 |

Note: The values presented are typical and can vary depending on the specific formulation and test conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of TOTM in polymer formulations are provided below.

Protocol 1: Sample Preparation - PVC Dry Blend and Compounding

Objective: To prepare a homogeneous PVC compound plasticized with TOTM for subsequent testing.

Materials:

-

PVC resin (K-value 65-70)

-

This compound (TOTM)

-

Thermal stabilizer (e.g., Ca/Zn or organotin based)

-

Lubricants (internal and external)

-

Fillers (e.g., calcium carbonate), if required

Equipment:

-

High-speed mixer

-

Two-roll mill or twin-screw extruder

-

Compression molding press

Procedure:

-

Dry Blending:

-

Pre-heat the high-speed mixer to 60-70°C.

-

Add PVC resin to the mixer and mix at low speed.

-

Gradually add the thermal stabilizer, lubricants, and fillers.

-

Increase the mixer speed and allow the temperature to rise to approximately 80-90°C due to frictional heat.

-

Slowly add the liquid plasticizer (TOTM) to the heated powder blend.

-

Continue mixing until a homogeneous, free-flowing dry blend is obtained. The final temperature should be around 110-120°C.

-

Cool the dry blend to room temperature.

-

-

Melt Compounding:

-

Set the temperature of the two-roll mill to 160-175°C. The exact temperature will depend on the specific PVC formulation.

-

Feed the dry blend into the nip of the heated rolls.

-

Continuously cut and fold the material on the mill to ensure thorough mixing and homogenization. This process is typically continued for 5-10 minutes.

-

Alternatively, use a twin-screw extruder with a suitable temperature profile for compounding.

-

-

Specimen Molding:

-

Preheat the compression molding press to 170-185°C.

-

Place a weighed amount of the compounded PVC into a picture-frame mold of the desired thickness.

-

Close the press and apply a low pressure for a preheating period of 3-5 minutes to allow the material to soften.

-

Increase the pressure to 10-15 MPa and maintain for 5-10 minutes to cure the sample.

-

Cool the mold under pressure using circulating water until it reaches room temperature.

-

Open the press and carefully remove the molded test specimens.

-

-

Conditioning:

-

Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.

-

Protocol 2: Evaluation of Thermal Stability - Volatility and Heat Aging

Objective: To assess the long-term performance of TOTM-plasticized PVC at elevated temperatures.

A. Volatility (Weight Loss)

Equipment:

-

Analytical balance (0.1 mg resolution)

-

Forced-air oven

Procedure (based on ASTM D1203):

-

Cut circular specimens (50 mm diameter) from the molded sheets.

-

Weigh each specimen to the nearest 0.1 mg (W₁).

-

Place the specimens in the oven at a specified temperature (e.g., 136°C) for a defined period (e.g., 24 hours).

-

Remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

-

Reweigh the specimens (W₂).

-

Calculate the percentage weight loss: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100

B. Heat Aging (Retention of Mechanical Properties)

Equipment:

-

Forced-air oven

-

Universal Testing Machine (UTM)

Procedure:

-

Prepare dumbbell-shaped tensile specimens as per ASTM D638 from the molded sheets.

-

Measure the initial tensile strength and elongation at break of unaged specimens according to Protocol 4.

-

Place a set of tensile specimens in the oven at a specified temperature (e.g., 136°C) for a defined period (e.g., 7 days).

-

Remove the aged specimens, condition them at room temperature for at least 24 hours.

-

Measure the tensile strength and elongation at break of the aged specimens.

-

Calculate the percentage retention of properties: Retention (%) = (Aged Value / Unaged Value) * 100

Protocol 3: Assessment of Electrical Properties - Volume Resistivity

Objective: To determine the electrical insulating properties of TOTM-plasticized PVC, particularly after thermal aging.

Equipment:

-

Volume resistivity test fixture with electrodes

-

Megohmmeter or electrometer

-

Environmental chamber for temperature control

Procedure (based on ASTM D257):

-

Use molded disc specimens of a standard thickness.

-

Clean the specimens and apply conductive paint or foil electrodes to the surfaces.

-